

Physical properties of 2-(chloromethyl)acrylic acid ethyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)acrylic Acid Ethyl Ester

Cat. No.: B090854

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-(Chloromethyl)acrylic acid ethyl ester**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-(chloromethyl)acrylic acid ethyl ester**. The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a workflow diagram for physical property characterization.

Chemical Identity

- IUPAC Name: ethyl 2-(chloromethyl)prop-2-enoate[1]
- Synonyms: **2-(Chloromethyl)acrylic acid ethyl ester**, Ethyl 2-(chloromethyl)acrylate, 2-Carbethoxyallyl chloride[2][3]
- CAS Number: 17435-77-7[1][3][4]
- Molecular Formula: C₆H₉ClO₂[1][3][5]
- Molecular Weight: 148.59 g/mol [1][3][5]

Summary of Physical Properties

The physical properties of **2-(chloromethyl)acrylic acid ethyl ester** are summarized in the table below. It is important to note that slight variations in reported values may exist between different sources.

Property	Value	Source(s)
Physical State	Clear, colorless to almost colorless liquid	[6]
Boiling Point	72 °C at 17 mmHg 174.432 °C at 760 mmHg	[2][5][6]
Melting Point	No data available	[2]
Density	1.11 g/cm ³ 1.082 g/cm ³	[5][6]
Refractive Index	1.4480 - 1.4520	[6]
Flash Point	67.127 °C	[2][5]
Vapor Pressure	1.206 mmHg at 25°C	[5]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties listed above. It is important to emphasize that these are standard laboratory procedures and may not reflect the exact methods used to obtain the specific values reported for **2-(chloromethyl)acrylic acid ethyl ester**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **2-(chloromethyl)acrylic acid ethyl ester**, which has a boiling point reported under reduced pressure, a vacuum distillation setup is typically employed.

Apparatus:

- Round-bottom flask

- Distillation head with a thermometer adapter
- Condenser
- Receiving flask
- Heat source (e.g., heating mantle)
- Vacuum pump and pressure gauge
- Boiling chips or magnetic stirrer

Procedure:

- A small sample of the liquid is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
- The distillation apparatus is assembled, ensuring all joints are properly sealed.
- The vacuum pump is connected, and the pressure inside the apparatus is lowered to the desired value (e.g., 17 mmHg).
- The sample is gently heated.
- The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a graduated cylinder

- Analytical balance
- Thermometer

Procedure (using a pycnometer):

- The empty, clean, and dry pycnometer is weighed.
- The pycnometer is filled with the liquid, and the stopper is carefully inserted, allowing excess liquid to exit through the capillary. The outside of the pycnometer is wiped dry.
- The filled pycnometer is weighed.
- The temperature of the liquid is recorded.
- The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed again.
- The volume of the pycnometer is calculated from the mass and known density of the reference substance.
- The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is commonly measured using a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

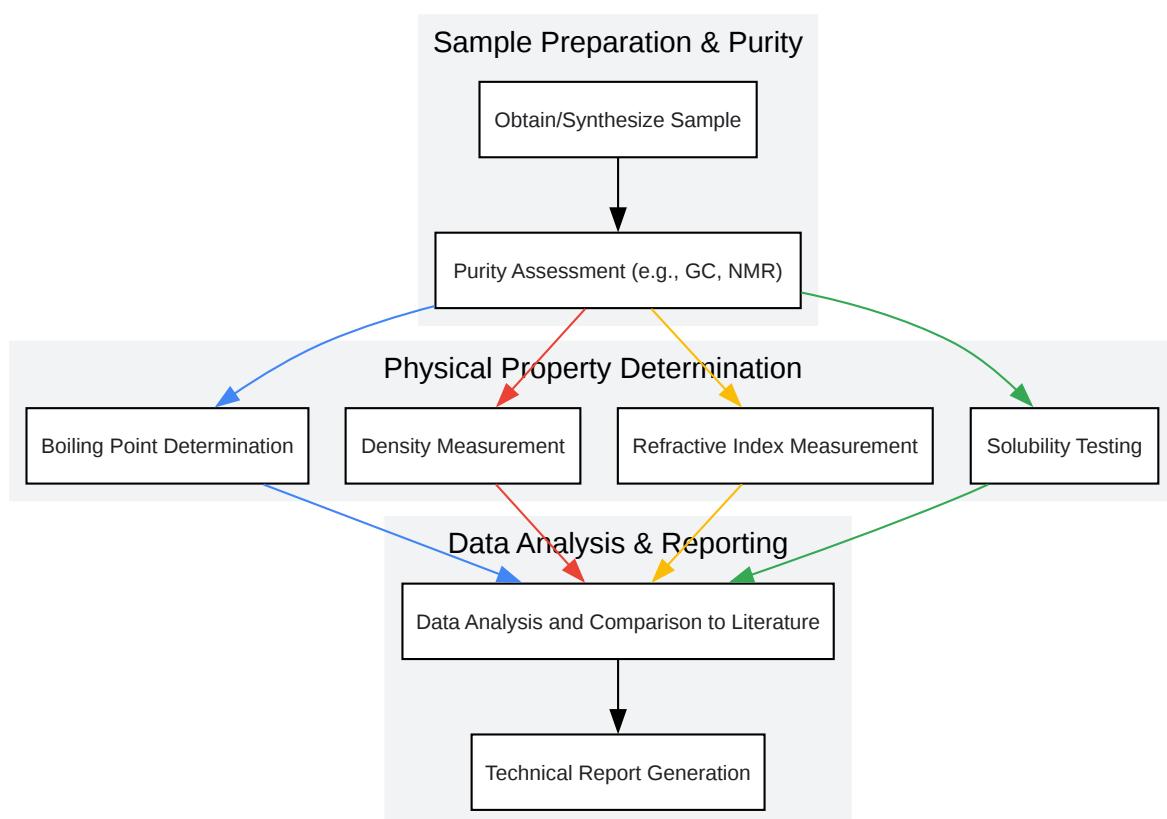
- The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- The temperature of the refractometer prisms is controlled using the constant temperature water bath, typically set to 20°C or 25°C.
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.
- The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the instrument's scale.

Spectral Data

While detailed spectral analyses are beyond the scope of this guide, it is pertinent to mention that spectral data are crucial for structural elucidation and purity assessment. For **2-(chloromethyl)acrylic acid ethyl ester**, ¹H NMR, IR, and mass spectrometry data are available through various chemical suppliers. Researchers are encouraged to consult these sources for detailed spectral information.

Safety, Handling, and Storage

2-(Chloromethyl)acrylic acid ethyl ester is a flammable liquid and vapor[2]. The following safety precautions are recommended:


- Handling:
 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
 - Use in a well-ventilated area.[7]
 - Wear protective gloves, clothing, eye protection, and face protection.[2]
 - Avoid breathing vapors or mist.[7]

- Ground and bond container and receiving equipment to prevent static discharge.[\[2\]](#)
- Storage:
 - Store in a cool, well-ventilated place.[\[6\]](#)
 - Keep the container tightly closed.[\[2\]](#)
 - It is often stabilized with hydroquinone (HQ) to prevent polymerization.
- Toxicity:
 - While specific toxicity data for this compound is limited, related acrylates can be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental characterization of the physical properties of a liquid compound.

Experimental Workflow for Physical Property Characterization of a Liquid

[Click to download full resolution via product page](#)

Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]

- 2. echemi.com [echemi.com]
- 3. 2-(CHLOROMETHYL)ACRYLIC ACID ETHYL ESTER | 17435-77-7 [chemicalbook.com]
- 4. 17435-77-7 Cas No. | 2-(Chloromethyl)acrylic acid ethyl ester | Apollo [store.apolloscientific.co.uk]
- 5. 2-(Chloromethyl)acrylic acid ethyl ester, CAS No. 17435-77-7 - iChemical [ichemical.com]
- 6. 2-(CHLOROMETHYL)ACRYLIC ACID ETHYL ESTER price,buy 2-(CHLOROMETHYL)ACRYLIC ACID ETHYL ESTER - chemicalbook [chemicalbook.com]
- 7. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical properties of 2-(chloromethyl)acrylic acid ethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090854#physical-properties-of-2-chloromethyl-acrylic-acid-ethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com